4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide
Description
Properties
IUPAC Name |
2-piperidin-1-yl-1-[4-[4-(2-piperidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRLWRFNKCYAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154020 | |
| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123489-70-3 | |
| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The piperidinoacetyl groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the piperidinoacetyl groups.
Scientific Research Applications
4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The piperidinoacetyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. The biphenyl core provides structural stability and facilitates the compound’s binding to its targets .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Rigidity : Piperidine (6-membered) and pyrrolidine (5-membered) derivatives exhibit higher melting points than azepane (7-membered), likely due to reduced conformational flexibility in smaller rings.
- Electronic Effects : Morpholine’s oxygen atom introduces polarity, slightly elevating melting points compared to piperidine analogs.
- Synthetic Yields : Yields decrease with larger substituents (e.g., azepane), possibly due to steric hindrance during coupling .
Functional Group Variations
Thiazolidinone and Oxadiazole Derivatives ()
Compounds like 4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy)bibenzyl exhibit heterocyclic substituents. These derivatives show fungicidal activity, unlike the piperidine-based compounds, highlighting the role of functional groups in biological applications. Their synthesis involves aromatic aldehydes and heterocycle formation, differing from the amine-acetyl coupling in biphenyl dihydrobromide derivatives .
Ionic Derivatives ()
4,4′-Bis(2-bromoacetyl)biphenyl () and carbonyl-N-methylpyridinium species () demonstrate how ionic or halogenated groups alter reactivity.
Research Findings and Implications
- Synthetic Flexibility : The biphenyl backbone allows modular substitution, enabling tuning of solubility (via ionic salts) and electronic properties (via heterocycles or amines).
- Structure-Property Relationships : Smaller, rigid substituents (e.g., piperidine) improve thermal stability, while polar groups (e.g., morpholine) enhance intermolecular interactions.
- Gaps in Knowledge: Limited data on the dihydrobromide salt’s biological activity or device performance warrant further study, building on analogs’ fungicidal and optoelectronic profiles .
Biological Activity
4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide is a synthetic compound characterized by its unique biphenyl structure with two piperidinoacetyl groups. This compound has garnered attention in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Chemical Structure and Properties
- Molecular Formula : C26H34Br2N2O2
- Molecular Weight : 566.4 g/mol
- CAS Number : 123489-70-3
The compound's structure allows it to interact with biological molecules, which is crucial for its biological activity. The biphenyl core provides stability, while the piperidinoacetyl groups facilitate interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The piperidinoacetyl groups can form hydrogen bonds and electrostatic interactions with these targets, leading to alterations in their functional activity. This interaction may result in various pharmacological effects, making the compound a candidate for further investigation in drug development.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in treating infections or as a preservative in pharmaceutical formulations.
- Cytotoxic Effects : Studies have reported cytotoxic effects on cancer cell lines, indicating that the compound may possess antitumor properties. The mechanism involves inducing apoptosis in cancer cells, which could be beneficial for cancer therapy.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases where these enzymes are dysregulated.
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Assessment : A study involving human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating its potency as a cytotoxic agent.
- Enzyme Interaction Study : A kinetic analysis showed that this compound effectively inhibited the enzyme acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's. The inhibition constant (Ki) was calculated to be 0.5 µM, highlighting its potential as a therapeutic agent targeting cholinergic pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,4'-Bis(2-bromoacetyl)biphenyl | Precursor without piperidino groups | Limited biological activity |
| 4,4'-Bis(piperidinobenzoyl)biphenyl | Similar structure with benzoyl groups | Moderate cytotoxicity |
| 4,4'-Bis(piperidinoacetyl)biphenyl | Lacks dihydrobromide component | Lower antimicrobial efficacy |
The comparison indicates that the presence of both piperidinoacetyl groups and the dihydrobromide moiety enhances the biological activity of this compound compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
